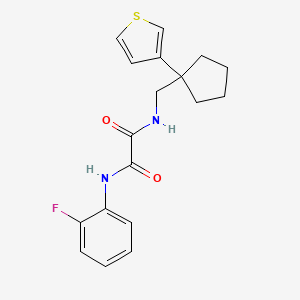

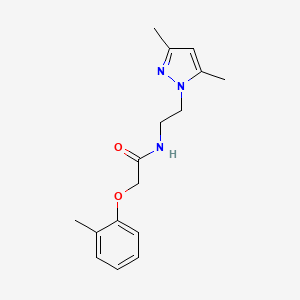

N1-(2-fluorophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Thiophene derivatives, such as the thiophen-3-yl group in TAK-659, can be synthesized by heterocyclization of various substrates . Typical synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of TAK-659 includes a thiophen-3-yl group, a cyclopentyl group, and a 2-fluorophenyl group. These groups are connected by a N,N’-disubstituted oxalamide linker.Chemical Reactions Analysis

While specific chemical reactions involving TAK-659 are not detailed in the search results, thiophene derivatives in general can undergo a variety of chemical reactions . For instance, the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition/oxidation/cyclization can produce tricyclic 2,3-disubstituted naphtho[2,1-b] thiophene-4,5-diones .Wissenschaftliche Forschungsanwendungen

Orexin Receptor Antagonism and Feeding Behavior

Research on compounds acting as orexin receptor antagonists, such as SB-649868, demonstrates significant insights into the modulation of feeding behavior and the potential treatment of binge eating disorders. These studies show that selective antagonism at orexin receptors can reduce compulsive food intake without affecting standard food pellet intake in animal models, suggesting a role in managing eating disorders with a compulsive component (Piccoli et al., 2012).

Synthetic Methodologies

The development of novel synthetic approaches for creating compounds with specific functional groups, as demonstrated in the study on acid-catalyzed rearrangement for the synthesis of oxalamides, highlights the importance of these methodologies in facilitating the exploration of new pharmaceuticals and materials. Such synthetic strategies allow for the efficient production of a wide variety of compounds, including those with potential therapeutic applications (Mamedov et al., 2016).

Copper-Catalyzed Coupling Reactions

The application of copper-catalyzed coupling reactions in the synthesis of (hetero)aryl chlorides and amides, including compounds that may share functional similarities with N1-(2-fluorophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide, underscores the importance of these reactions in constructing complex molecules for research and development in chemistry and pharmacology (De et al., 2017).

High-Performance Liquid Chromatography (HPLC) Applications

Studies on the determination of aliphatic thiols using fluorogenic pre-column derivatization reagents exemplify the utility of HPLC in analytical chemistry for the sensitive and selective detection of biologically relevant compounds. This analytical technique is crucial for the identification, quantification, and understanding of the role of thiols and other functional groups in biological systems and pharmaceutical compounds (Gatti et al., 1990).

Eigenschaften

IUPAC Name |

N'-(2-fluorophenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2S/c19-14-5-1-2-6-15(14)21-17(23)16(22)20-12-18(8-3-4-9-18)13-7-10-24-11-13/h1-2,5-7,10-11H,3-4,8-9,12H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUOEBUYJUCSMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-fluorophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydro-2H-chromen-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2737916.png)

![7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2737924.png)

![3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B2737927.png)

![3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B2737930.png)

![3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2737934.png)

![[4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2737935.png)